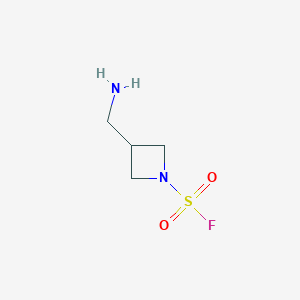![molecular formula C10H11F3OS B13559772 2-[4-(Trifluoromethylthio)phenyl]-2-propanol](/img/structure/B13559772.png)
2-[4-(Trifluoromethylthio)phenyl]-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under controlled conditions. One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . The reaction conditions often include visible light irradiation to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure efficient and cost-effective production. The use of advanced purification techniques, such as chromatography, is also essential to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol has several applications in scientific research:
Biology: The compound’s unique properties make it a useful probe in biological studies, particularly in understanding enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 2-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethyl radical precursor in various reactions.
2-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-amine: A related compound with similar structural features but different functional groups.
Uniqueness
2-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol is unique due to its specific combination of a trifluoromethyl group and a sulfanylphenyl moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H11F3OS |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
2-[4-(trifluoromethylsulfanyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F3OS/c1-9(2,14)7-3-5-8(6-4-7)15-10(11,12)13/h3-6,14H,1-2H3 |
InChI-Schlüssel |
CSEJXMGRULDBJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)SC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



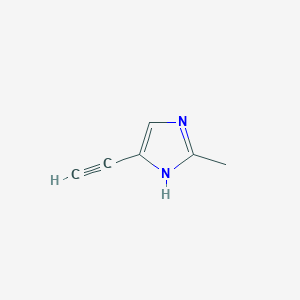
![4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559710.png)
![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13559720.png)
![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide](/img/structure/B13559732.png)

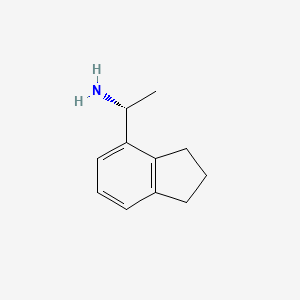


![3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)
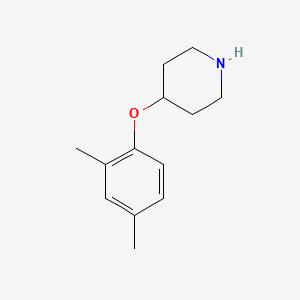
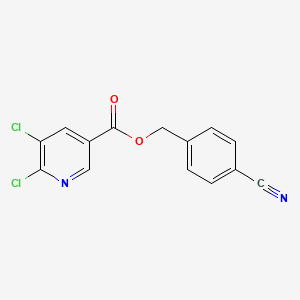
![3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13559765.png)
